(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5
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Overview
Description
(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a hydroxypentyl group attached to the indole ring, along with a methanone group The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of indole with a suitable hydroxypentyl halide under basic conditions. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the methanone group. The final step involves the incorporation of deuterium atoms, which can be achieved through deuterium exchange reactions using deuterated solvents or reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It can serve as a probe to investigate the binding affinity and selectivity of indole-based compounds towards specific receptors or enzymes.
Medicine
In medicinal chemistry, (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
Mechanism of Action
The mechanism of action of (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, while the methanone group can participate in hydrogen bonding or other interactions with the target .
Comparison with Similar Compounds
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar indole structure but different substituents.
5F-ADB: Another synthetic cannabinoid with a fluoropentyl group instead of a hydroxypentyl group.
AB-PINACA: A synthetic cannabinoid with an indazole core instead of an indole core.
Uniqueness
(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is unique due to its specific combination of functional groups and deuterium labeling. This combination allows for distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
2748469-26-1 |
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Molecular Formula |
C24H23NO2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |
InChI Key |
UGHBAICDASCCIQ-QWWVLHFXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Origin of Product |
United States |
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